Pyren-1-aminium Pyren-1-aminium
Brand Name: Vulcanchem
CAS No.: 138800-85-8
VCID: VC19121630
InChI: InChI=1S/C16H11N/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,17H2/p+1
SMILES:
Molecular Formula: C16H12N+
Molecular Weight: 218.27 g/mol

Pyren-1-aminium

CAS No.: 138800-85-8

Cat. No.: VC19121630

Molecular Formula: C16H12N+

Molecular Weight: 218.27 g/mol

* For research use only. Not for human or veterinary use.

Pyren-1-aminium - 138800-85-8

Specification

CAS No. 138800-85-8
Molecular Formula C16H12N+
Molecular Weight 218.27 g/mol
IUPAC Name pyren-1-ylazanium
Standard InChI InChI=1S/C16H11N/c17-14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H,17H2/p+1
Standard InChI Key YZVWKHVRBDQPMQ-UHFFFAOYSA-O
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)[NH3+]

Introduction

Structural and Physicochemical Properties

Pyren-1-aminium (C₁₆H₁₂N⁺) features a pyrene backbone substituted with an ammonium group at the 1-position (Figure 1). The planar pyrene moiety facilitates π-π stacking interactions, while the charged ammonium group enhances solubility in polar solvents and enables electrostatic interactions with anions or negatively charged surfaces . Key physicochemical parameters include:

PropertyValueSource
Molecular weight218.28 g/mol
Fluorescence λ<sub>max</sub>376 nm (monomer), 480 nm (excimer)
pK<sub>a</sub> (ammonium)~9.5 (estimated)
Solubility>10 mM in water (as bromide salt)

The compound exhibits concentration-dependent fluorescence behavior. At low concentrations (<0.001 mol%), monomer emission dominates (λ<sub>em</sub> = 376 nm), while aggregation at higher concentrations induces excimer-like emission (λ<sub>em</sub> = 480 nm) . This property has been exploited in sensing applications, where aggregate formation amplifies quenching effects via exciton diffusion .

Synthesis and Derivatization

Direct Synthesis Routes

Pyren-1-aminium is typically synthesized via a two-step process:

  • Nitration: Pyrene undergoes electrophilic substitution at the 1-position using HNO₃/H₂SO₄, yielding 1-nitropyrene .

  • Reduction and Quaternization: Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, followed by alkylation (e.g., CH₃I) to form the quaternary ammonium salt .

Alternative methods include:

  • Mannich Reactions: Condensation of pyrene-1-carbaldehyde with amines, followed by borohydride reduction (e.g., synthesis of 2-((pyren-1-ylmethyl)ammonio)ethane-1-sulfonate) .

  • Microwave-Assisted Amination: Reduces reaction times from 48 hours to <2 hours while maintaining yields >85% .

Key Derivatives

  • Pyren-1-aminium bromide: Enhances water solubility; used in fluorescence quenching studies .

  • Pyren-1-ylmethanaminium (PRMA): Adjusts steric interactions in perovskite solar cells, improving hole transport efficiency .

  • Gemini Surfactants (e.g., PyO-3-12): Incorporate pyren-1-aminium as a fluorescent probe to study micelle dynamics (CMC = 0.38 mM, N<sub>agg</sub> = 23) .

Photophysical Behavior and Applications

Aggregation-Induced Emission (AIE)

Pyren-1-aminium exhibits AIE characteristics when incorporated into polymer matrices like poly(vinyl alcohol) (PVA). Atomic force microscopy (AFM) reveals that aggregate size correlates with fluorescence redshift:

  • 0.001 mol%: Isolated monomers (height = 1.2 ± 0.3 nm) → λ<sub>em</sub> = 376 nm .

  • 2.0 mol%: Aggregates (height = 15–20 nm) → λ<sub>em</sub> = 480 nm .

This behavior enables "amplified quenching" in gas sensors. For example, exposure to 2,4-dinitrotoluene (DNT) vapors quenches fluorescence by 43% via photoinduced electron transfer, with response times <30 seconds .

Interfacial Engineering in Photovoltaics

In perovskite solar cells (PSCs), pyren-1-aminium derivatives act as interface modifiers:

  • PREA (2-(pyren-1-yl)ethan-1-aminium): Aligns pyrene groups perpendicular to the perovskite surface, facilitating orbital overlap with Pb–I frameworks. Devices treated with PREA achieve PCE = 23.0% vs. 20.1% for controls .

  • Stability Enhancement: Reduces trap states by passivating undercoordinated Pb²⁺, retaining >92% efficiency after 971 hours under operational stress .

Mechanistic Studies and Computational Insights

Exciton Dynamics

Time-resolved fluorescence anisotropy decay studies reveal exciton diffusion constants (D) of 1.2 × 10⁻³ cm²/s in PVA films . This rapid diffusion enables efficient energy transfer to quenching sites, critical for sensor applications.

Density Functional Theory (DFT) Analyses

DFT calculations (B3LYP/6-311G(d,p)) show:

  • HOMO-LUMO Gap: 3.2 eV, localized across the pyrene-imidazole system in related derivatives .

  • Charge Transfer: Ammonium group withdraws electron density (Mulliken charge = +0.32 e), polarizing the π-system .

Comparative Analysis with Analogues

CompoundKey DifferenceFluorescence ΦApplication
Pyren-1-aminiumNH₃⁺ at 1-position0.04–0.49 Sensors, solar cells
Sodium pyrene-1-sulfonateSO₃⁻ at 1-position0.12 Membrane studies
PyO-3-12Gemini surfactant with O-linker0.38 Micelle characterization

The ammonium group in pyren-1-aminium provides stronger electrostatic binding to sulfonate-rich surfaces (e.g., Nafion membranes) compared to neutral pyrene, suppressing phosphorescence even in the presence of Pb²⁺ .

Challenges and Future Directions

While pyren-1-aminium offers remarkable functionality, limitations persist:

  • Synthetic Scalability: Multi-step routes hinder large-scale production; microwave and flow chemistry approaches are under investigation .

  • Stability in Aqueous Media: Hydrolysis at pH >10 limits use in alkaline environments .

Emerging applications include:

  • Single-Molecule Spectroscopy: Leveraging blinking dynamics for super-resolution imaging.

  • Electrochromic Devices: Modulating optical properties via redox-state transitions.

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